molecular formula C22H27N5O2S B2980995 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040653-32-4

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2980995
CAS No.: 1040653-32-4
M. Wt: 425.55
InChI Key: XPGGFYDFAYUMIX-UHFFFAOYSA-N
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Description

2-[6-(Cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide ( 1040653-32-4) is a high-purity synthetic compound with a molecular formula of C22H27N5O2S and a molecular weight of 425.55 g/mol . This complex heterocyclic molecule features a fused 1,2,4-triazolo[4,3-b]pyridazine core structure, which is of significant interest in medicinal chemistry and drug discovery research due to its potential as a privileged scaffold for modulating biological targets . The compound's distinct architecture incorporates multiple nitrogen atoms in its ring systems, a cyclohexylsulfanyl moiety, and a 2,4,6-trimethylphenyl acetamide group, providing researchers with a structurally sophisticated building block for investigating structure-activity relationships and developing novel bioactive molecules. The compound is characterized by a predicted density of 1.35±0.1 g/cm³ at 20°C and a predicted pKa of 14.03±0.70 . This reagent is offered in various quantities with a guaranteed purity of 90% or higher, providing researchers with flexible options for their investigative needs . The compound is supplied as a solid material and should be stored under appropriate conditions to maintain stability and purity. As with all research chemicals, proper safety protocols should be followed during handling. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers can access this compound through multiple certified suppliers specializing in fine chemicals for research applications .

Properties

IUPAC Name

2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-14-11-15(2)21(16(3)12-14)23-19(28)13-26-22(29)27-18(24-26)9-10-20(25-27)30-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGGFYDFAYUMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the triazolopyridazine core.

    Introduction of the Cyclohexylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with cyclohexylthiol.

    Acylation with Trimethylphenylacetamide: The final step involves the acylation of the intermediate with 2,4,6-trimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyridazine ring, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Material Science: Its stability and electronic properties may make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared with structurally analogous triazolo-heterocycles, focusing on substituent effects, physicochemical parameters, and reported bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Activities References
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 6-(Cyclohexylsulfanyl), N-(2,4,6-TMPA*) High lipophilicity (predicted logP > 4)
2-(4-(8-Amino-3-oxo-2-phenyl-...)acetamide [1,2,4]triazolo[4,3-a]pyrazine Phenoxyacetamide, phenyl Moderate solubility, kinase inhibition
IQ-type heterocyclic amines Imidazoquinoline Aminoimidazole, methyl groups Carcinogenic (IARC 2A)

*TMPA = 2,4,6-trimethylphenylacetamide

Key Findings

Core Heterocycle Differences: The target compound’s pyridazine core (vs. Pyridazines are less electron-rich than pyrazines, which may reduce π-π stacking interactions but improve selectivity . In contrast, IQ-type carcinogens (e.g., imidazoquinolines) exhibit planar aromatic systems that intercalate into DNA, a property absent in the non-planar triazolo-pyridazine scaffold .

Substituent Impact: The cyclohexylsulfanyl group introduces steric hindrance and lipophilicity, likely enhancing blood-brain barrier penetration compared to oxygen-based substituents (e.g., phenoxy groups in compound 12 from ). However, this may reduce aqueous solubility, limiting bioavailability . The trimethylphenyl acetamide group provides metabolic stability via steric shielding of the amide bond, a strategy employed in protease-resistant drug design. This contrasts with simpler aryl groups in analogs, which are more prone to oxidative metabolism .

Biological Implications: While the target compound lacks explicit bioactivity data in the evidence, structural analogs with triazolo-pyridazine cores report activity against kinases (e.g., JAK2, EGFR) and antimicrobial targets. The sulfanyl group may confer unique binding to cysteine-rich active sites . IQ-type compounds () highlight the importance of substituent toxicity: unlike the target compound’s acetamide, their amino groups form DNA adducts, driving carcinogenicity .

Methodological Considerations :

  • Similarity assessments () using Tanimoto coefficients or pharmacophore modeling would classify the target compound as distinct from IQ-type amines due to core heterocycle differences. However, its sulfanyl group may align it with cysteine-targeting antivirals .

Biological Activity

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic compound that belongs to the class of triazolo-pyridazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S, with a molecular weight of 411.52 g/mol. The structural characteristics include a triazolopyridazine core with a cyclohexylsulfanyl substituent and an acetamide group attached to a trimethylphenyl moiety.

Structural Representation

PropertyValue
Molecular FormulaC21H25N5O2S
Molecular Weight411.52 g/mol
IUPAC NameThis compound
InChI KeyBQXPYEJCOKKRTE-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazolo-pyridazine derivatives. A study focused on similar compounds demonstrated their inhibitory activity against c-Met kinase and cytotoxic effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Cytotoxicity Data

The cytotoxicity of related compounds was assessed using the MTT assay. The following table summarizes the IC50 values for selected compounds against various cancer cell lines:

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
Compound 12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Foretinib0.019Not specifiedNot specified

These findings indicate that the tested compounds exhibit significant cytotoxicity at low micromolar concentrations, suggesting their potential as therapeutic agents in oncology.

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of c-Met kinase activity. The binding affinity of these compounds to the ATP-binding site of c-Met has been shown to be crucial for their efficacy.

Binding Affinity

The binding studies indicated that compound 12e has a comparable binding affinity to c-Met kinase as Foretinib, a known inhibitor:

  • Compound 12e : IC50 = 0.090 μM
  • Foretinib : IC50 = 0.019 μM

This suggests that modifications to the triazolo-pyridazine structure can enhance biological activity while maintaining specificity towards c-Met.

Study on Structure-Activity Relationships (SAR)

A detailed analysis of structure-activity relationships (SAR) for triazolo-pyridazine derivatives revealed that specific substitutions significantly influence biological activity. For instance:

  • The introduction of halogen atoms on the phenyl ring improved cytotoxicity.
  • Variations in the alkyl substituents on the nitrogen atom affected both potency and selectivity.

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